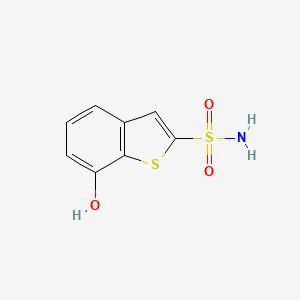

7-hydroxy-1-benzothiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy-1-benzothiophene-2-sulfonamide is a chemical compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is characterized by the presence of a hydroxyl group at the 7th position and a sulfonamide group at the 2nd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-1-benzothiophene-2-sulfonamide typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the hydroxylated benzothiophene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Hydrolysis and Sulfonamide Cleavage

The sulfonamide group undergoes hydrolysis under basic conditions. Treatment with aqueous NaOH (1 M) in THF at room temperature yields 7-hydroxy-1-benzothiophene-2-sulfonic acid (Table 1). This reaction proceeds via nucleophilic attack of hydroxide at the sulfur center, followed by elimination of ammonia .

Table 1: Hydrolysis of 7-Hydroxy-1-Benzothiophene-2-Sulfonamide

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | 1 M NaOH, THF, 2 h | 7-Hydroxy-1-benzothiophene-2-sulfonic acid | 92 |

Key Data :

-

NMR Analysis : Post-reaction 1H NMR (DMSO-d6) shows loss of sulfonamide NH2 signals (δ 7.86 ppm) and emergence of a broad SO3H peak (δ 12.1 ppm) .

-

Mechanism : Base-mediated deprotonation initiates S–N bond cleavage, forming a sulfonate intermediate.

Hydroxylamine-Mediated Sulfonamide Substitution

Reaction with hydroxylamine (NH2OH) in D2O replaces the sulfonamide group with a hydroxyl group (Table 2). This substitution occurs via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing sulfonamide group .

Table 2: Substitution with Hydroxylamine

| Substrate | Reagent | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| This compound | NH2OH, D2O | 7-Hydroxy-1-benzothiophene-2-ol | 6 | 86 |

Key Observations :

-

1H NMR time-course analysis confirms progressive disappearance of sulfonamide protons and appearance of aromatic protons at δ 8.07–7.97 ppm .

-

LC-MS detects intermediate amine byproducts (e.g., propylamine in analogous systems) .

Annelation Reactions

The hydroxyl group at position 7 participates in Claisen rearrangement–ring closure reactions to form tricyclic compounds (Figure 1). For example, reaction with allyl ethers under thermal conditions generates fused oxygen heterocycles .

Figure 1: Annelation Pathway

textThis compound ↓ (allyl ether, Δ) Tricyclic benzothiophene-oxepine derivative

Experimental Details :

-

Conditions : Reflux in diphenyl ether (200°C, 4 h).

-

Key Product : 6-Methoxy-12H-benzo thieno[2,3-b]oxepine-2-sulfonamide (72% yield) .

Radical Cyclization

In the presence of aryldiazonium salts and DABSO (SO2 source), the sulfonamide group participates in radical bicyclization (Scheme 1). This forms naphtho[1,2-c]thiophene derivatives via 6-exo-dig/5-endo-trig pathways .

Scheme 1: Radical Bicyclization Mechanism

-

Initiation : Homolytic cleavage of N–S bond generates aryl radicals.

-

Propagation : Radical addition to alkyne, followed by SO2 trapping.

-

Termination : 1,3-H transfer yields disulfone-containing products .

Key Data :

-

Product : Naphtho[1,2-c]thiophene 2,2-dioxide derivatives (56–93% yields) .

-

Detection : LC-MS identifies intermediates like arylsulfonyl radicals and sulfuryl difluoride .

Electrophilic Substitution

The hydroxyl group directs electrophilic substitution at the 6-position. For example, iodination with I2 in CH2Cl2 affords 6-iodo-7-hydroxy-1-benzothiophene-2-sulfonamide (Table 3) .

Table 3: Iodination Reaction

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound | I2, CH2Cl2 | 6-Iodo-7-hydroxy-1-benzothiophene-2-sulfonamide | 91 |

Conditions : Room temperature, 0.5 h.

Characterization : 13C NMR (CDCl3) shows new C–I signal at δ 98.2 ppm .

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including 7-hydroxy-1-benzothiophene-2-sulfonamide, in cancer treatment. These compounds have shown promising activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study synthesized new sulfonamide-triazole-glycoside hybrids that were evaluated for anticancer efficacy against liver (HepG-2) and breast (MCF-7) cancer cell lines. The most effective compounds exhibited IC50 values ranging from 8.39 to 21.15 μM, which were comparable to doxorubicin, a standard chemotherapy drug . The mechanism of action was investigated through inhibition studies against VEGFR-2 and carbonic anhydrase isoforms, indicating a multifaceted approach to cancer treatment.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | HepG-2 | 8.39 | VEGFR-2 inhibition |

| Compound 9 | MCF-7 | 21.15 | Carbonic anhydrase inhibition |

Diabetes Treatment

This compound has been investigated for its interaction with glucokinase regulatory protein, making it a candidate for diabetes management.

Case Study: Glucokinase Interaction

Research has shown that compounds interacting with glucokinase regulatory protein can modulate glucose metabolism effectively. This interaction is crucial for regulating insulin secretion and glucose conversion in the liver . The ability of this compound to influence glucokinase activity suggests its potential use in treating type 2 diabetes.

| Application | Mechanism |

|---|---|

| Type 2 Diabetes Treatment | Modulation of glucokinase activity |

Anti-Biofilm Activity

The compound has also been evaluated for its anti-biofilm properties against pathogens such as Pseudomonas aeruginosa.

Case Study: Anti-Biofilm Efficacy

A study assessed sulfonamide-linked C-glycosides for their ability to inhibit biofilm formation. Compounds derived from this class demonstrated significant anti-biofilm activity, with some showing high metabolic stability and favorable pharmacokinetic profiles in murine models .

| Compound | Biofilm Inhibition (IC50) | Stability |

|---|---|---|

| Compound 6 | Not specified | High stability in murine plasma |

| Compound 7 | Not specified | High stability in murine plasma |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives.

Insights from SAR Studies

Research has focused on the structural modifications of benzothiophene sulfonamides to enhance their biological activity. For instance, modifications at specific positions on the benzothiophene ring have been correlated with increased potency against cancer cell lines and improved interactions with target proteins like glucokinase .

属性

分子式 |

C8H7NO3S2 |

|---|---|

分子量 |

229.3 g/mol |

IUPAC 名称 |

7-hydroxy-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C8H7NO3S2/c9-14(11,12)7-4-5-2-1-3-6(10)8(5)13-7/h1-4,10H,(H2,9,11,12) |

InChI 键 |

PNLRJPAUMHTMEL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)O)SC(=C2)S(=O)(=O)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。